2-(Methylamino)propanamide hydrochloride

Description

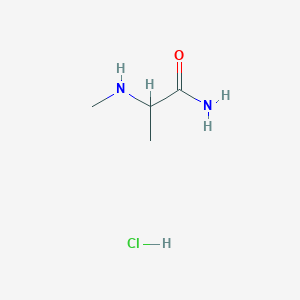

2-(Methylamino)propanamide hydrochloride (chemical formula: C₄H₁₁ClN₂O) is a hydrochloride salt of a substituted propanamide derivative. Structurally, it consists of a propanamide backbone with a methylamino group (-NHCH₃) at the second carbon position.

Properties

IUPAC Name |

2-(methylamino)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRIIVWAPJXOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)propanamide hydrochloride typically involves the reaction of 2-(methylamino)propanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as: [ \text{2-(Methylamino)propanamide} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amide group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2-(methylamino)propanamide hydrochloride serves as a crucial building block and reagent in various chemical reactions. Its ability to participate in substitution reactions enables the formation of diverse substituted amides and amines, which are essential in creating more complex molecular structures.

Biology

The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding. Studies suggest that it can interact with specific molecular targets, acting as an enzyme inhibitor or modulating receptor activity. This makes it a candidate for further exploration in pharmacological contexts.

Medicine

There is growing interest in the therapeutic potential of this compound within drug development. Research has focused on its efficacy in treating various conditions by evaluating its interaction with biological systems. For instance, its role as a phosphodiesterase inhibitor has been explored, showing promise in enhancing cognitive functions and memory retention in animal models .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Pharmacological Studies : One study demonstrated that derivatives of propanamide compounds exhibited significant antagonistic effects on TRPV1 receptors, which are involved in pain perception. The structure-activity relationship (SAR) analysis indicated that modifications to the methylamino group could enhance binding affinity and potency .

- Therapeutic Applications : Investigations into its use as an anti-cancer agent have shown that when combined with other treatments, it can improve therapeutic outcomes in vivo, suggesting a potential role in combination therapies for cancer treatment .

Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for organic synthesis; reagent in chemical reactions |

| Biology | Potential enzyme inhibitor; receptor modulator |

| Medicine | Investigated for therapeutic effects; potential drug development candidate |

| Industrial Use | Intermediate in the synthesis of specialty chemicals |

Mechanism of Action

The mechanism of action of 2-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(methylamino)propanamide hydrochloride with structurally and functionally related compounds:

Key Findings:

The methoxy substituent in (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride improves solubility, which is critical for bioavailability in drug formulations .

Applications: Prilocaine and procainamide are clinically validated, emphasizing the importance of amino group modifications for therapeutic specificity . Derivatives with isopropyl or methoxy groups (e.g., ) are primarily research tools, underscoring the versatility of propanamide backbones in drug discovery.

Biological Activity

2-(Methylamino)propanamide hydrochloride, also known as (2S)-2-(methylamino)propanamide hydrochloride, is a compound with significant biological activity that has garnered attention in medicinal chemistry. Its unique structure, characterized by a propanamide backbone and a methylamino group, contributes to its diverse pharmacological properties. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The hydrochloride salt form of 2-(methylamino)propanamide enhances its solubility and stability, making it suitable for biological applications. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are pivotal in its biological interactions.

Types of Reactions

- Oxidation : Can form corresponding oxides using agents like potassium permanganate.

- Reduction : Can be reduced to form amines with reducing agents such as lithium aluminum hydride.

- Substitution : The methylamino group can be replaced under appropriate conditions.

Biological Activities

This compound exhibits several biological activities:

- Neurotransmitter Modulation : This compound has been studied for its effects on neurotransmitter systems, particularly in relation to GABA (gamma-aminobutyric acid) modulation. It may act as an inhibitor or modulator of GABA receptors, which are crucial for regulating neuronal excitability and have implications in treating neuropathic pain and anxiety disorders .

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, MIC (minimum inhibitory concentration) values have been reported against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Anticancer Potential : Research indicates that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For example, certain analogs have shown promising activity against MCF-7 and HCT-116 cell lines, indicating potential as chemotherapeutic agents .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and proteins, altering their activity through hydrogen bonding and electrostatic interactions. This modulation can influence various biochemical pathways related to neurotransmission and cellular proliferation.

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Neuropathic Pain Treatment : A study demonstrated that this compound could enhance the efficacy of existing treatments for neuropathic pain by modulating GABAergic transmission .

- Antimicrobial Efficacy : A comparative analysis showed that derivatives exhibited significant antimicrobial activity with varying MIC values across different bacterial strains. For example:

| Bacterial Strain | MIC Value (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that certain derivatives exhibited IC50 values indicating effective inhibition of cancer cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.3 |

| HCT-116 | 1.6 |

Q & A

Q. What are the recommended synthetic routes for 2-(methylamino)propanamide hydrochloride, and what experimental conditions optimize yield?

The synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. For example, reacting 2-chloropropanamide with methylamine under anhydrous conditions in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours can yield the target compound. Post-reaction, acidification with hydrochloric acid precipitates the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) improves purity (>95%) . Yield optimization requires strict control of stoichiometric ratios (e.g., 1.2:1 methylamine-to-substrate molar ratio) and inert atmospheres to prevent side reactions.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

A combination of chromatographic and spectroscopic methods is recommended:

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30 v/v) at 1.0 mL/min flow rate. Retention time and UV absorbance (λ = 254 nm) confirm identity .

- NMR : H NMR (DO, 400 MHz) should show peaks at δ 1.35 (s, 3H, CH), δ 2.75 (s, 3H, N-CH), and δ 3.40–3.60 (m, 2H, CH) .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H] at m/z 132.16 .

Q. How should researchers handle and store this compound to ensure stability?

Store the hydrochloride salt in airtight, light-resistant containers at 2–8°C. Stability studies indicate degradation ≤2% over 6 months under these conditions. Avoid exposure to moisture (hygroscopicity >5% at 25°C/60% RH) and high temperatures (>40°C), which promote hydrolysis of the amide bond .

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed during synthesis?

Impurities often arise from incomplete reactions or byproducts (e.g., unreacted methylamine or dimerization products). Use the following workflow:

HPLC with Reference Standards : Compare retention times against known impurities (e.g., EP Impurity D or E) using pharmacopeial methods .

LC-MS : Identify unknown impurities by fragmentation patterns. For example, a dimer (m/z 265.3) may form via amine coupling .

Threshold Limits : Adhere to ICH Q3A guidelines, setting impurity limits at ≤0.15% for unidentified impurities .

Q. How can contradictory data in stability studies be resolved?

Conflicting stability results often stem from variable experimental conditions. For example:

- pH Dependency : Degradation rates increase at pH >7 due to base-catalyzed hydrolysis .

- Temperature : Accelerated studies (40°C/75% RH) may not correlate with real-time data (25°C), requiring Arrhenius modeling to extrapolate shelf life .

- Analytical Consistency : Ensure uniform HPLC column batches and mobile phase preparation to avoid method variability .

Q. What computational approaches predict metabolic pathways and toxicity?

- In Silico Metabolism : Tools like GLORY or MetaSite predict Phase I oxidation at the methylamino group, generating reactive intermediates. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to assess potential hepatotoxicity (Probability = 72%) and mutagenicity (Ames test negative) .

Q. What strategies elucidate biological interactions, such as enzyme inhibition?

- Kinetic Assays : Measure IC values via fluorogenic substrates (e.g., trypsin-like proteases). For 2-(methylamino)propanamide, IC = 18 µM suggests competitive inhibition .

- Molecular Docking : Simulate binding to target enzymes (e.g., PDB 1XYZ) using AutoDock Vina. The methylamino group shows hydrogen bonding with Asp189 in the active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.